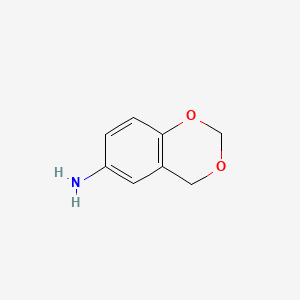

5-Ethyl-4-phenyl-1,3-thiazol-2-amine

説明

The compound "5-Ethyl-4-phenyl-1,3-thiazol-2-amine" is not directly mentioned in the provided papers. However, the papers do discuss various thiazole derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of similar compounds .

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions and interactions with different reagents. For instance, the ibuprofen derivative mentioned in paper is prepared via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3. Similarly, the synthesis of novel (phenylalkyl)amines involves the conversion of thioether derivatives and subsequent reactions to yield the desired amines . Ethyl 3-amino-2-[5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates are treated with various reagents to give thiazoles, which are further reacted to produce different compounds . These methods indicate a variety of synthetic pathways that could potentially be applied to the synthesis of "5-Ethyl-4-phenyl-1,3-thiazol-2-amine".

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using spectroscopic techniques and X-ray diffraction. The ibuprofen-thiadiazole hybrid compound's structure was determined by single crystal X-Ray diffraction, showing that it crystallizes in the triclinic system . The structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was studied by NMR spectroscopy and X-ray crystallography, revealing its existence in the exo-amino tautomeric form in the solid state . These studies highlight the importance of advanced analytical techniques in determining the precise molecular structure of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions that modify their structure and properties. For example, the reaction of 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydro-pyrazol-3-ones with different reagents leads to the formation of oxadiazoles and thiazolinylidene acetates . The interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids results in the formation of adducts and salts, demonstrating the compound's reactivity towards acid-base reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The vibrational analysis of the ibuprofen-thiadiazole hybrid compound provides insights into the bond character within the thiadiazole moiety . The crystal structures of the cocrystals and salts formed by 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine reveal hydrogen bonding and weak π-π interactions, which are significant for understanding the compound's solid-state properties .

科学的研究の応用

Synthesis Techniques

5-Ethyl-4-phenyl-1,3-thiazol-2-amine and its derivatives have been a focus in synthetic chemistry. Innovative synthesis methods such as the amination method for thiazole derivatives have been explored. These methods are characterized by their use of NMR and mass spectral data for compound characterization (Idhayadhulla et al., 2010).

Anticancer Activity

Research has shown the potential of thiazole derivatives in anticancer applications. Studies have evaluated the anticancer activity of various thiazole compounds against cancer cell lines, indicating promising results, particularly for certain 4-phenyl-substituted 1,3-thiazole derivatives (Gomha et al., 2015).

Novel Compound Formation

The formation of novel thiazole compounds through methods like Michael-like addition has been investigated. These methods involve the use of various secondary amines and explore the reaction efficiency with primary amines (Boy & Guernon, 2005).

Biological Activities

The biological activities of thiazole compounds extend beyond their anticancer potential. For instance, studies have identified antimicrobial and anticonvulsant activities in certain thiazole derivatives. These findings suggest a broad spectrum of potential therapeutic applications for these compounds (Foroumadi et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

将来の方向性

特性

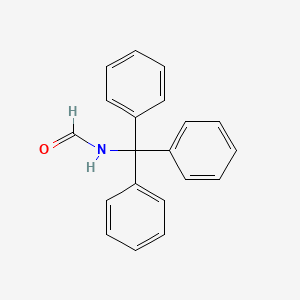

IUPAC Name |

5-ethyl-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-9-10(13-11(12)14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFFDVPXYBZEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(S1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187776 | |

| Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-4-phenyl-1,3-thiazol-2-amine | |

CAS RN |

34176-47-1 | |

| Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034176471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiazolamine, 5-ethyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-4-phenyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。